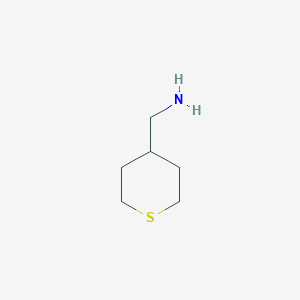

Thian-4-ylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thian-4-ylmethanamine is a compound that is part of a broader class of chemicals which include thiophene derivatives. These compounds are of interest due to their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. The synthesis and study of such compounds can lead to the development of new materials and drugs.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-2-ylmethanamines involves the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile to construct the thieno[2,3-d]pyrimidine core. This process allows for the introduction of two diversity points, which can be further derivatized to introduce additional diversity points. The use of simple manual techniques for parallel reactions and purification procedures results in highly pure final products .

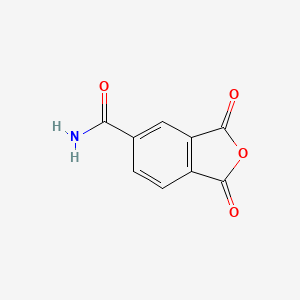

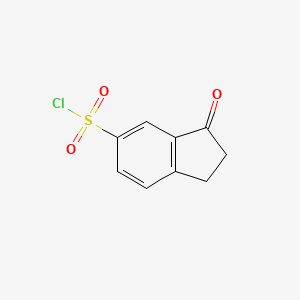

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-2-ylmethanamines is characterized by the presence of a thieno[2,3-d]pyrimidine core. The derivatives of this core can be further modified at various positions to introduce different functional groups, which can significantly alter the chemical and physical properties of the molecules .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-2-ylmethanamines can undergo further chemical reactions, such as amide synthesis when the products contain ester groups at the 6-position of the thieno[2,3-d]pyrimidine. The scope and limitations of these reactions are important to consider when developing new compounds for specific applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-2-ylmethanamines are influenced by the substituents attached to the thieno[2,3-d]pyrimidine core. These properties are crucial for determining the compound's suitability for various applications, including its potential use in pharmaceuticals. The synthesis method employed can also affect the purity and yield of the final product, which in turn can impact its physical and chemical characteristics .

Applications De Recherche Scientifique

Anticancer Activity

Thian-4-ylmethanamine derivatives have been evaluated for their potential anticancer activity. In a study, derivatives of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, which were synthesized using various amines including thiophen-2-ylmethanamine, exhibited significant anticancer activity against different cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar, Kumar, Roy, & Sondhi, 2013).

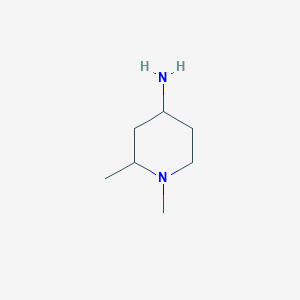

Synthesis of Orthogonally Protected Derivatives

Research on thian-4-ylmethanamine includes the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives. These compounds are vital in medicinal chemistry and drug discovery (Košak, Brus, & Gobec, 2014).

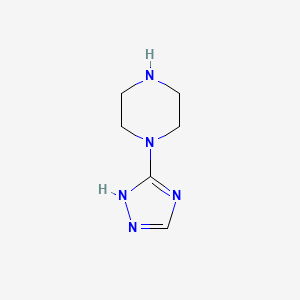

Combinatorial Library for Drug Discovery

A combinatorial library of thieno[2,3-d]pyrimidin-2-ylmethanamines was synthesized for drug discovery applications. This approach allowed for the introduction of multiple diversity points, beneficial in creating a range of potential pharmacologically active compounds (Bogolubsky et al., 2007).

Antimicrobial Activity

A study on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide demonstrated its potential antimicrobial activity. The compound was analyzed through X-ray diffraction, spectroscopic techniques, and molecular docking studies, showing effectiveness against various microorganisms (Cakmak et al., 2022).

Corrosion Inhibition

Thian-4-ylmethanamine derivatives have been explored for their corrosion inhibition properties. A study focused on the adsorption and corrosion inhibition of a new synthesized thiophene Schiff base on mild steel in acidic solutions, displaying significant inhibition efficiency (Daoud et al., 2014).

Thiol-yne Reaction in Polymer Synthesis

The thiol-yne reaction, involving thian-4-ylmethanamine derivatives, is used in polymer synthesis and modification. This reaction is significant for its applications in network/gel syntheses, polymer synthesis, and surface modification (Lowe, 2014).

Synthesis of Novel Ligands

New tetradentate ligands were synthesized using thiophen-2-ylmethanamine. These ligands are essential in coordination chemistry for creating complex molecules with potential applications in various fields (Chiririwa & Aoyi, 2017).

Antibacterial Evaluation

Some derivatives of thian-4-ylmethanamine were synthesized and evaluated for their antibacterial properties. The study indicated activity against specific bacterial species, highlighting the compound's potential in addressing microbial resistance (Pitucha et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

thian-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c7-5-6-1-3-8-4-2-6/h6H,1-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCWSADJWHZJOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615540 |

Source

|

| Record name | 1-(Thian-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thian-4-ylmethanamine | |

CAS RN |

666263-17-8 |

Source

|

| Record name | 1-(Thian-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine](/img/structure/B1321525.png)

![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)

![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)